molecular formula C12H15NO5 B7874359 Cbz-DL-homoserine

Cbz-DL-homoserine

Cat. No.: B7874359
M. Wt: 253.25 g/mol
InChI Key: UBXPAGGJJMSWLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cbz-DL-homoserine, also known as benzyl carbamate-DL-homoserine, is a derivative of the amino acid homoserine. It is commonly used in organic synthesis and peptide chemistry due to its protective properties for amino groups. The compound is characterized by its molecular formula C12H15NO5 and a molecular weight of 253.25 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cbz-DL-homoserine can be synthesized from DL-homoserine and benzyl chloroformate. The reaction typically involves the use of a base such as sodium hydrogencarbonate at room temperature for about 16 hours . Another method involves the synthesis of this compound lactone from alpha-amino-gamma-butyrolactone hydrobromide and benzyl chloroformate .

Industrial Production Methods

Industrial production of this compound generally follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Cbz-DL-homoserine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of homoserine, such as this compound lactone and other protected amino acids .

Scientific Research Applications

Cbz-DL-homoserine is widely used in scientific research, particularly in:

Mechanism of Action

Cbz-DL-homoserine exerts its effects primarily through its role as a protective group in peptide synthesis. It prevents unwanted reactions at the amino group, allowing for selective reactions at other functional groups. In biological systems, it can participate in quorum sensing by acting as a signaling molecule that regulates gene expression in bacteria .

Comparison with Similar Compounds

Cbz-DL-homoserine is similar to other carbamate-protected amino acids, such as:

  • This compound lactone
  • N-acyl homoserine lactone
  • Benzyl carbamate-DL-serine

Uniqueness

This compound is unique due to its specific structure, which allows it to act as both a protective group in synthetic chemistry and a signaling molecule in biological systems. Its versatility makes it valuable in various fields of research and industry .

Biological Activity

Cbz-DL-homoserine, also known as N-carbobenzyloxy-DL-homoserine, is a synthetic amino acid derivative that plays a significant role in organic synthesis and pharmaceutical applications. Its unique structure, characterized by the presence of a carbobenzyloxy group attached to the amino acid homoserine, enhances its lipophilicity and stability compared to its parent compound. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₁₂H₁₅NO₅
  • Molecular Weight : 253.25 g/mol
  • Structure : The compound features a benzyl group that contributes to its reactivity and interaction with various biological systems.

This compound exhibits biological activity primarily through its interactions with nucleophiles and electrophiles. It participates in various chemical reactions, which are crucial for understanding its behavior in biological contexts:

  • Reactivity : this compound can effectively react with Grignard reagents, leading to the formation of complex molecules that may have therapeutic applications.
  • Biological Interactions : The compound has been shown to influence enzyme activities and metabolic pathways in microorganisms, particularly in studies involving carbon fixation processes .

Biological Activity

Research indicates that this compound has several important biological activities:

  • Enzyme Modulation : It has been observed to enhance the activity of critical enzymes involved in metabolic processes. For example, studies have shown that specific concentrations of related compounds can significantly increase enzyme activities such as Rubisco and carbonic anhydrase in algal systems .
  • Quorum Sensing Inhibition : Similar compounds have been studied for their ability to degrade signal molecules involved in bacterial quorum sensing, suggesting potential applications in controlling bacterial infections .

Case Study 1: Enzyme Activity Enhancement

A recent study investigated the effects of this compound on algal species' enzyme activities. The results demonstrated that at optimal concentrations, this compound significantly increased chlorophyll-a concentration and enhanced carbon fixation enzyme activities by up to 66.6% compared to control groups without treatment .

Case Study 2: Antimicrobial Potential

Research involving N-acylated homoserine lactones (AHLs), structurally related to this compound, revealed their potential in attenuating infections caused by pathogens such as Aeromonas hydrophila in zebrafish models. This suggests that derivatives like this compound may also exhibit similar antimicrobial properties .

Comparative Analysis Table

PropertyThis compoundRelated Compounds
Molecular FormulaC₁₂H₁₅NO₅Varies
Enzyme Activity EnhancementYesYes
Quorum Sensing InhibitionPotentiallyConfirmed in AHLs
Therapeutic ApplicationsUnder investigationAntimicrobial agents

Properties

IUPAC Name

4-hydroxy-2-(phenylmethoxycarbonylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5/c14-7-6-10(11(15)16)13-12(17)18-8-9-4-2-1-3-5-9/h1-5,10,14H,6-8H2,(H,13,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBXPAGGJJMSWLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCO)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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